Cu–N Bond Length Shortening in Copper(I) Phenylcyanamide Dimers
In dinuclear copper(I) triphenylphosphine complexes, the 4-methylphenylcyanamide ligand produces markedly shorter Cu–N bonds compared with the unsubstituted phenylcyanamide analog. The terminal Cu–N(cyano) distance for the 4-methylphenylcyanamide complex [{Cu(PPh₃)₂(4-MeC₆H₄NCN)}₂] is 2.045(2) Å [1], whereas the analogous Cu–N apical bond in the phenylcyanamide complex [{Cu(PPh₃)₂(C₆H₅NCN)}₂] is 2.454(6) Å [2]—a 0.409 Å (16.7%) contraction attributable to the electron-donating effect of the para-methyl group.
| Evidence Dimension | Cu–N bond length (Å) in dimeric copper(I) triphenylphosphine phenylcyanamide complexes |
|---|---|
| Target Compound Data | Cu–N terminal = 2.045(2) Å; Cu–N bridging = 2.095(2) Å |
| Comparator Or Baseline | Phenylcyanamide (unsubstituted): Cu–N apical = 2.454(6) Å |
| Quantified Difference | Δ = –0.409 Å (–16.7%) for terminal Cu–N; approximately –0.36 Å for bridging Cu–N, reflecting stronger ligand field exerted by 4-Me substituent |
| Conditions | Single-crystal X-ray diffraction; monoclinic space group P2₁/n for 4-methylphenylcyanamide complex (a = 15.003(2), b = 13.844(2), c = 18.711(2) Å, β = 101.22(1)°) vs. triclinic P-1 for the phenylcyanamide analog |
Why This Matters
Shorter Cu–N bonds indicate stronger metal–ligand interactions, which directly impact the stability, reactivity, and electronic properties of coordination complexes used in catalysis and materials science—making (4-methylphenyl)cyanamide the preferred ligand when tighter metal binding is required.
- [1] Ainscough, E.W.; Brodie, A.M.; Healy, P.C.; Waters, J.M. Synthetic, spectroscopic and X-ray crystallographic studies on phenylcyanamidocopper(I) complexes. J. Chem. Soc., Dalton Trans. 1991, 125–131. DOI: 10.1039/DT9910000125. View Source
- [2] Ainscough, E.W.; Brodie, A.M.; Husbands, S.M.; Gainsford, G.J.; Lensink, C. Synthetic, spectroscopic, and X-ray crystallographic studies on phenylcyanamidocopper(II) complexes. The characterization of three different co-ordination modes for phenylcyanamide anions. J. Chem. Soc., Dalton Trans. 2000, 2557–2563. DOI: 10.1039/B002886G. View Source
